molecular formula C20H30N2O2 B2694287 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 946325-56-0

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2694287
CAS No.: 946325-56-0
M. Wt: 330.472
InChI Key: OVKGQZWXZFUKNC-UHFFFAOYSA-N
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Description

2-Ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic amide derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core substituted at the 6-position with an isopentyl chain and a branched butanamide group. The tetrahydroquinoline scaffold is notable for its rigidity and prevalence in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and central nervous system modulators. The compound’s structure determination likely employs crystallographic tools such as SHELXL, a widely used refinement program for small molecules . Current uses are restricted to non-pharmaceutical research, as indicated by analogous compounds’ safety data sheets .

Properties

IUPAC Name

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGQZWXZFUKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the quinoline derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name (CAS No.) Core Structure Key Substituents Molecular Features
2-Ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide 2-Oxo-tetrahydroquinoline 6-position: isopentyl (branched C5 alkyl), butanamide (branched C4 amide) High lipophilicity due to branched alkyl/amide groups
Baxdrostat (1428652-17-8) 2-Oxo-tetrahydroquinoline 6-position: methyl, 8-position: tetrahydroisoquinolin-propionamide Rigid tetrahydroisoquinolin moiety enhances target binding
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide 2-Oxo-tetrahydroquinoline 6-position: thiazol-oxazole-carboxamide Heterocyclic groups enable π-π interactions

Key Observations:

Lipophilicity : The target compound’s isopentyl and ethyl-butanamide groups likely confer higher lipophilicity (predicted LogP >4) compared to Baxdrostat’s propionamide and methyl groups (LogP ~3) . This property may enhance membrane permeability but reduce aqueous solubility.

Synthetic Utility : The target compound’s branched alkyl groups could complicate synthesis compared to linear-chain analogs, requiring optimized coupling reagents or protecting strategies.

Challenges and Limitations

  • Direct comparative pharmacological data are scarce, necessitating inferences from structural analogs.
  • The target compound’s solubility limitations may restrict in vivo applications without formulation optimization.

Biological Activity

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structure combines an isopentyl substituent with a butanamide functional group, suggesting potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.

The compound's molecular formula is C16H22N2O2C_{16}H_{22}N_{2}O_{2}, with a molecular weight of approximately 274.36 g/mol. The structure features a tetrahydroquinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide have demonstrated effectiveness against various bacterial strains. In particular, studies have shown that modifications in the substituents can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Tetrahydroquinoline derivatives have also been explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. For example, certain derivatives have shown the ability to inhibit cell proliferation in breast and colon cancer cell lines .

The mechanisms by which 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.

Comparative Studies

Table 1 summarizes the biological activities of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide compared to related compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
2-Ethyl-N-(1-isopentyl...)Moderate against Gram-positive bacteriaInduces apoptosis in cancer cellsEnzyme inhibition
N-(1-isobutyl...)High against MRSAModerate in leukemia cellsReceptor modulation
3-Chloro-N-(1-isopentyl...)Low against Gram-negative bacteriaHigh in ovarian cancer cellsDual pathway inhibition

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of tetrahydroquinoline derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that varying the alkyl chain length significantly affected the antimicrobial potency of similar compounds .
  • Anticancer Mechanisms : Another research effort focused on how modifications in the quinoline ring influenced apoptosis pathways in breast cancer cells .

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